N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

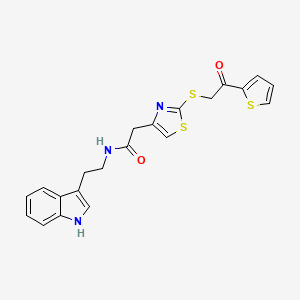

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring an indole core linked via an ethyl chain to an acetamide group, which is further connected to a thiazole ring substituted with a thioether bridge to a thiophene-oxo-ethyl moiety. This compound combines heterocyclic systems (indole, thiazole, thiophene) known for diverse pharmacological activities, including enzyme inhibition and anticancer properties.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S3/c25-18(19-6-3-9-27-19)13-29-21-24-15(12-28-21)10-20(26)22-8-7-14-11-23-17-5-2-1-4-16(14)17/h1-6,9,11-12,23H,7-8,10,13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUBSNBWGNYUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₂S₂ |

| Molecular Weight | 325.41 g/mol |

| CAS Number | 904513-52-6 |

| LogP | 1.48750 |

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates indole derivatives and thiazole moieties. The synthetic pathway often includes the formation of thiazole rings through cyclization reactions, followed by the introduction of the indole group via alkylation or acylation methods.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown low minimum inhibitory concentration (MIC) values against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 0.98 μg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies indicate that it displays antiproliferative effects against several cancer cell lines, including A549 (lung cancer), with a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assays have revealed that certain derivatives of this compound exhibit significant cytotoxic effects on cancer cells, suggesting its potential as a lead compound in cancer therapy. For example, compounds derived from this structure have been shown to induce apoptosis in human tumor cell lines at nanomolar concentrations .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of the compound against MRSA.

- Methodology : The study utilized broth microdilution techniques to determine MIC values.

- Findings : The compound exhibited potent activity with an MIC of 0.98 μg/mL, indicating its potential for development as an antibacterial agent.

-

Case Study on Anticancer Activity :

- Objective : To assess the antiproliferative effects against A549 lung cancer cells.

- Methodology : Cell viability assays were conducted using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (Compound 1)

Key Differences :

- Thiazole substitution : The acetyl group at the thiazole-4-position replaces the thioether-linked thiophene-oxo-ethyl group in the target compound.

- Synthesis : Synthesized via mixed anhydride coupling from D-alanine, contrasting with the thioether formation required for the target compound .

- Activity : Demonstrates algicidal activity, suggesting that thiazole substitution patterns critically influence biological specificity .

(b) 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides

Key Differences :

- Core heterocycle : Incorporates oxadiazole instead of thiazole, altering electronic properties and steric bulk.

- Activity : Exhibits anticancer activity via in vitro and in silico studies, highlighting the role of oxadiazole in enhancing cytotoxicity compared to thiazole-based systems .

Thiazole-Thioether Derivatives

(a) Thioxothiazolidinyl-Acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide)

Key Differences :

- Core structure : Thioxothiazolidine ring instead of simple thiazole, introducing additional sulfur and carbonyl groups.

- Activity : Potent urease inhibitors (IC50 values < 10 µM), suggesting that sulfur-rich scaffolds enhance enzyme binding .

- Synthesis : Requires multistep reactions with KOH and carbon disulfide, differing from the target compound’s thioether linkage methodology .

(b) N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamides

Key Differences :

- Substituents : Phenyl and p-tolyl groups on the thiazole ring instead of thiophene-oxo-ethyl.

- Activity : MAO inhibitors (compounds 4a-4c show dual MAO-A/MAO-B inhibition), indicating that aromatic substituents on thiazole modulate enzyme selectivity .

Thiophene-Containing Analogues

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Key Differences :

- Substituents : Dichlorophenyl group instead of indole-ethyl-thiophene.

- Structural data : Crystal structure reveals a 61.8° dihedral angle between thiazole and aryl rings, suggesting conformational flexibility that may influence binding interactions .

Comparative Data Tables

Key Findings and Implications

Structural Flexibility : The indole-thiazole-thiophene framework allows modular substitutions, enabling fine-tuning of electronic and steric properties for target-specific interactions.

Sulfur Linkages : Thioether and thioxo groups enhance enzyme inhibition (e.g., urease, MAO) by facilitating covalent or hydrogen-bonding interactions .

Heterocyclic Diversity : Replacing thiazole with oxadiazole or thioxothiazolidine alters bioactivity profiles, emphasizing the need for scaffold optimization in drug design .

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the indole and thiazole moieties. Key steps include:

- Thioether formation : Coupling the thiol group of 2-mercaptothiazole with a halogenated thiophen-2-yl intermediate under reflux in polar aprotic solvents (e.g., DMF) .

- Amide bond formation : Using carbodiimide coupling agents (e.g., EDCl) to link the indole-ethylamine fragment to the thiazole-acetic acid intermediate. Triethylamine is often added to scavenge HCl .

- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (70–90°C), solvent polarity, and stoichiometric ratios. TLC monitoring (silica gel/UV) ensures reaction completion .

Q. Q2. How should researchers validate the compound’s structural identity and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR confirm the presence of indole NH (~11.5 ppm), thiophene protons (6.8–7.5 ppm), and thiazole C=S (δ ~165–170 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. Q3. What solubility and stability profiles are critical for in vitro assays?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mM stock solutions). Solubility varies with pH due to the indole NH (pKa ~9.5) and acetamide groups .

- Stability : Store at –20°C in anhydrous DMSO. Stability studies (24–72 hrs in PBS) show <10% degradation at 37°C, but hydrolytic cleavage of the thioether linkage occurs under strong acidic/basic conditions .

Advanced Research Questions

Q. Q4. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Discrepancies (e.g., IC₅₀ values in cancer cell lines) arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7), serum-free media, and incubation times (48–72 hrs) .

- Metabolic interference : Pre-test DMSO tolerance (<0.1% v/v) to avoid solvent-induced cytotoxicity .

- Target validation : Confirm binding to putative targets (e.g., kinases) via SPR or thermal shift assays .

Q. Q5. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with targets like tubulin (PDB ID: 1SA0) or COX-2. The thiophene-thiazole region shows π-π stacking with hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with logP and IC₅₀ values. Hammett constants (σ) for thiophen-2-yl groups predict enhanced electron-withdrawing effects .

Q. Q6. How can researchers address low bioavailability in preclinical models?

Methodological Answer:

- Prodrug design : Mask the indole NH with acetyl groups to improve membrane permeability. In vivo hydrolysis restores activity .

- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release. Pharmacokinetic studies in rodents show 2–3× higher AUC compared to free compound .

Critical Analysis of Contradictions

- Variability in antimicrobial activity : Differences in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) may stem from bacterial strain virulence or compound batch purity. Replicate studies with CLSI guidelines are recommended .

- Thioether stability : Conflicting reports on hydrolytic stability (pH 7.4 vs. pH 2.0) highlight the need for controlled stability-indicating assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.